4-hydroxy-N'-octanoyl-2-oxo-1,2-dihydroquinoline-3-carbohydrazide
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Overview
Description
4-Hydroxy-2-oxo-1,2-dihydro-quinoline-3-carboxylic acid N’-octanoyl-hydrazide is a synthetic organic compound with a molecular formula of C18H23N3O4 and a molecular weight of 345.402 g/mol . This compound belongs to the class of quinoline derivatives, which are known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-2-oxo-1,2-dihydro-quinoline-3-carboxylic acid N’-octanoyl-hydrazide typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the cyclization of anthranilic acid derivatives with suitable reagents.
Introduction of the Carboxylic Acid Group: The carboxylic acid group is introduced via ester hydrolysis of the quinoline derivative.
Attachment of the N’-octanoyl-hydrazide Moiety: The final step involves the reaction of the quinoline-3-carboxylic acid with octanoyl hydrazide under appropriate conditions.
Industrial Production Methods
This may include the use of high-temperature transesterification and other specialized techniques to improve yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-2-oxo-1,2-dihydro-quinoline-3-carboxylic acid N’-octanoyl-hydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-2,4-diones.
Reduction: Reduction reactions can convert the quinoline core to dihydroquinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carboxylic acid and hydrazide moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines and hydrazines are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions include various quinoline derivatives, such as quinoline-2,4-diones and dihydroquinoline compounds .
Scientific Research Applications
4-Hydroxy-2-oxo-1,2-dihydro-quinoline-3-carboxylic acid N’-octanoyl-hydrazide has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Hydroxy-2-oxo-1,2-dihydro-quinoline-3-carboxylic acid N’-octanoyl-hydrazide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid: A closely related compound with similar biological activities.
4-Hydroxyquinoline: Another quinoline derivative with antimicrobial properties.
2-Hydroxyquinoline: Known for its use in the synthesis of various heterocyclic compounds.
Uniqueness
4-Hydroxy-2-oxo-1,2-dihydro-quinoline-3-carboxylic acid N’-octanoyl-hydrazide is unique due to its specific hydrazide moiety, which enhances its biological activity and potential therapeutic applications .
Properties
Molecular Formula |
C18H23N3O4 |
---|---|
Molecular Weight |
345.4 g/mol |
IUPAC Name |
4-hydroxy-N'-octanoyl-2-oxo-1H-quinoline-3-carbohydrazide |
InChI |
InChI=1S/C18H23N3O4/c1-2-3-4-5-6-11-14(22)20-21-18(25)15-16(23)12-9-7-8-10-13(12)19-17(15)24/h7-10H,2-6,11H2,1H3,(H,20,22)(H,21,25)(H2,19,23,24) |
InChI Key |
JKLGKHWFDRVNKG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(=O)NNC(=O)C1=C(C2=CC=CC=C2NC1=O)O |
Origin of Product |
United States |
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